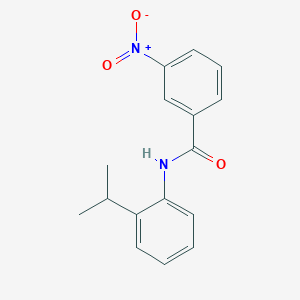![molecular formula C18H23N5O B5874415 2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine](/img/structure/B5874415.png)
2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine, also known as TIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine exerts its anti-tumor activity by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. Specifically, this compound inhibits the activity of DNA topoisomerase I and II, which are enzymes involved in DNA replication and cell division. By inhibiting the activity of these enzymes, this compound prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has a relatively low toxicity profile and does not exhibit significant adverse effects on normal cells. This compound has been found to be well-tolerated in animal models and has shown promising results in clinical trials for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine for lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, this compound's low solubility in water can make it challenging to work with in certain experimental settings. Additionally, this compound's relatively high cost and limited availability can be a limiting factor for some research groups.
Direcciones Futuras
There are several potential future directions for 2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine research. One promising avenue is the development of this compound-based combination therapies for cancer treatment. Additionally, further studies are needed to fully understand this compound's mechanism of action and identify potential biomarkers for predicting patient response to this compound treatment. Finally, this compound's potential applications in other fields, such as neuroscience and infectious disease, warrant further investigation.
In conclusion, this compound is a promising chemical compound with significant potential for scientific research. Its potent anti-tumor activity and relatively low toxicity profile make it a valuable tool for studying cancer biology and developing new cancer treatments. Further research is needed to fully understand this compound's mechanism of action and identify its potential applications in other fields.
Métodos De Síntesis
The synthesis of 2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine involves the reaction of 2-tert-butylisonicotinamide with piperazine and 2,4,6-trichloropyrimidine in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential application in cancer treatment. Research has shown that this compound exhibits potent anti-tumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer treatment.
Propiedades
IUPAC Name |
(2-tert-butylpyridin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-18(2,3)15-13-14(5-8-19-15)16(24)22-9-11-23(12-10-22)17-20-6-4-7-21-17/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAVGLPEMPVGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
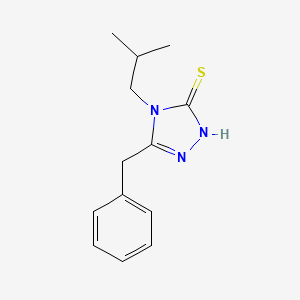
![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)

![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
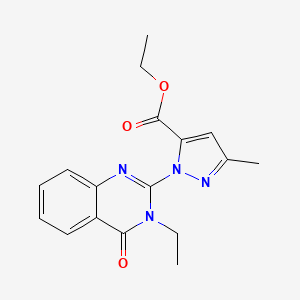
![5,5-dimethyl-3-[(4-methylbenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5874389.png)
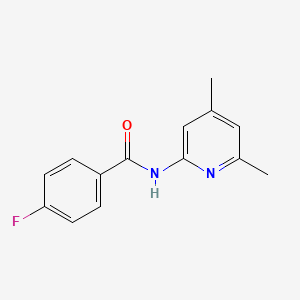
![N-(3-chloro-4-fluorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5874398.png)

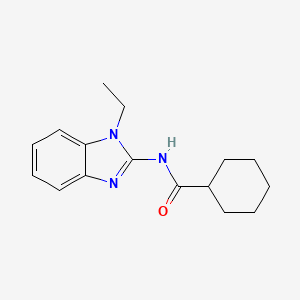
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5874424.png)
